molecular formula C15H23NaO3S B6320733 Sodium 2,4,6-triisopropylbenzenesulfonate CAS No. 63877-54-3

Sodium 2,4,6-triisopropylbenzenesulfonate

Cat. No. B6320733
CAS RN: 63877-54-3
M. Wt: 306.4 g/mol
InChI Key: ZACOHNQVNKGMLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2,4,6-triisopropylbenzenesulfonate (TIPBS) is an organic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and has a wide range of properties that make it useful for research. It is also known as sodium triphenylsulfonate, sodium triphenylsulfonate, sodium phenylsulfonate, and triphenylsulfonate sodium salt. TIPBS has been used in research for its ability to solubilize and stabilize proteins, lipids, and other biological molecules.

Scientific Research Applications

1. Use in Adsorbent Preparation for Decontamination Processes

Sodium dodecylbenzenesulfonate (SDBS), a related compound, has been utilized in the preparation of silica-based adsorbents with surface-functionalization for nuclear decontamination processes. These adsorbents efficiently remove radioactive atoms, including Cs ions bound to SDBS, through electrostatic attraction in a mesoporous structure (Kim, J. Kim, Lee, & Lee, 2019).

2. Investigation in Micellar Structure and Growth

Studies on sodium p-n-dodecylbenzenesulfonate, a similar compound, have revealed insights into micellar structure and growth. These investigations help in understanding the behavior of surfactants in various applications, including detergents and emulsifiers (Caponetti et al., 1987).

3. Application in Organometallic Chemistry

Research has shown that sodium 3-(2,6-diisopropylphenyl)imino)methyl)-4-hydroxybenzenesulfonate, a compound related to sodium 2,4,6-triisopropylbenzenesulfonate, can be used to synthesize palladium(II) complexes. These complexes have been found effective as catalysts in methoxycarbonylation of 1-hexene, a significant reaction in industrial organic chemistry (Akiri & Ojwach, 2021).

4. Role in Luminescent Coordination Polymers

Sodium 4-hydroxybenzenesulfonate, structurally related to sodium 2,4,6-triisopropylbenzenesulfonate, has been used in synthesizing luminescent lanthanide coordination polymers. These materials have potential applications in optical and electronic devices (Yang et al., 2008).

5. Aggregation Studies in Aqueous Solutions

Research on sodium alkylbenzenesulfonates, similar to sodium 2,4,6-triisopropylbenzenesulfonate, has provided valuable insights into the molecular motion and aggregation behavior of surfactants in aqueous solutions. These findings are crucial for applications in areas such as cleaning agents and emulsion stabilizers (Nagashima & Blum, 2001).

properties

IUPAC Name

sodium;2,4,6-tri(propan-2-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S.Na/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACOHNQVNKGMLQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,4,6-triisopropylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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